molecular formula C17H20N2O3 B2824321 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2309554-80-9

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2824321
CAS No.: 2309554-80-9
M. Wt: 300.358
InChI Key: AGXRRPPWKOAOKP-UHFFFAOYSA-N
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Description

1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine is a sophisticated chemical hybrid of a benzofuran and an azetidinone-pyrrolidine system, designed for advanced medicinal chemistry and drug discovery research. The 7-methoxy-1-benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with significant biological activity. Notably, benzofuran derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth, specifically targeting the essential thioesterase domain of the Polyketide synthase 13 (Pks13) enzyme, a validated target for novel anti-tubercular agents . Simultaneously, the 2-azetidinone (β-lactam) core is historically recognized for its antibiotic properties but has also demonstrated a much broader therapeutic potential, including antitumor activity . The integration of these motifs into a single molecule, further functionalized with a pyrrolidine ring, creates a multifunctional research tool. The azetidine and pyrrolidine rings are common features in pharmaceuticals that can influence the molecule's conformation, solubility, and its ability to interact with biological targets. This compound is of high interest for researchers investigating new therapeutic agents against drug-resistant bacterial infections and for probing novel mechanisms in cancer biology. It is also a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new lead compounds. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-14-6-4-5-12-9-15(22-16(12)14)17(20)19-10-13(11-19)18-7-2-3-8-18/h4-6,9,13H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXRRPPWKOAOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate aldehydes in a basic medium . The azetidine ring can be introduced through cyclization reactions, often involving azetidinone intermediates. The final step usually involves the coupling of the azetidine derivative with pyrrolidine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenol derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of benzofuran, azetidine, and pyrrolidine moieties. Below is a comparison with structurally related pyrrolidine derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties References
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine 7-Methoxybenzofuran-2-carbonyl, azetidine ~342.38 (estimated) Hypothesized: Drug discovery, catalysis N/A (extrapolated)
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol 4-Methoxybenzyl, diphenylmethanol ~377.47 Chiral catalysis, medicinal intermediates
1-(2-Methylbenzyl)pyrrolidine 2-Methylbenzyl ~175.27 Synthetic intermediate, ligand design
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine 2,4-Dodecadienoyl ~265.40 Feed additives (predicted non-toxic)

Key Observations :

  • Aromatic Substitution : Unlike simpler benzyl-substituted pyrrolidines (e.g., 1-(2-methylbenzyl)pyrrolidine ), the target compound incorporates a methoxybenzofuran group, which may enhance π-π stacking interactions in biological systems.
  • Safety Profile: While (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine was predicted as non-toxic despite structural alerts , the 7-methoxybenzofuran group in the target compound could introduce new metabolic pathways requiring empirical validation.
Pharmacological and Computational Data
  • Piperlonguminine and Kusunokinin: Structurally related alkaloids with pyrrolidine cores exhibit antitumor and anti-inflammatory activities . The target compound’s benzofuran moiety may confer similar bioactivity.
  • Software Compatibility : Analogues like 1-(2-methyl-2-propenyl)-pyrrolidine are compatible with cheminformatics tools for molecular modeling , suggesting the target compound could be evaluated computationally for drug-likeness or reactivity.

Q & A

Q. How does computational modeling predict target interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB IDs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

Q. What experimental designs optimize reaction yields?

  • Methodology : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading). Use central composite design (CCD) to identify optimal conditions (e.g., 150°C, 20 hours for SNAr reactions) .

Q. How are structure-activity relationships (SAR) studied for pyrrolidine derivatives?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy). Compare bioactivity data to map pharmacophore requirements .

Q. What techniques address scale-up challenges in synthesis?

  • Methodology : Transition from batch to flow chemistry for azetidine coupling steps. Optimize solvent recycling (e.g., DMF recovery via distillation) and reduce purification steps using catch-and-release resins .

Q. How is polymorphism characterized for crystallographic studies?

  • Methodology : Perform PXRD on recrystallized batches (ethanol vs. acetonitrile). Compare with predicted patterns from Mercury software to identify stable polymorphs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition values?

  • Methodology :
  • Assay conditions : Compare buffer pH, ionic strength, and cofactor concentrations across studies .
  • Compound handling : Verify stock solution stability (e.g., DMSO hygroscopicity affecting concentration) .
  • Statistical validation : Apply Grubbs’ test to identify outliers and repeat assays with independent batches .

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